molecular formula C16H17N3O5S B1668809 Cefadroxil anhydrous, L- CAS No. 144790-28-3

Cefadroxil anhydrous, L-

Cat. No.: B1668809
CAS No.: 144790-28-3
M. Wt: 363.4 g/mol
InChI Key: BOEGTKLJZSQCCD-HUFXEGEASA-N
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Description

Cefadroxil anhydrous, L- is a broad-spectrum antibiotic of the cephalosporin type, effective in Gram-positive and Gram-negative bacterial infections. It is a bactericidal antibiotic.

Mechanism of Action

Target of Action

L-Cefadroxil, a first-generation cephalosporin antibiotic, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

L-Cefadroxil exhibits its antibacterial activity by binding to these PBPs, which results in the inhibition of the third and last stage of bacterial cell wall synthesis . This disruption in the cell wall synthesis process leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that L-Cefadroxil may interfere with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by L-Cefadroxil is the bacterial cell wall synthesis pathway. By inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, L-Cefadroxil prevents the proper formation of the cell wall, leading to bacterial cell lysis .

Pharmacokinetics

L-Cefadroxil is known for its rapid and well absorption from the gastrointestinal tract . It has a distribution volume (Vd) of 0.31 L/kg . The drug is primarily excreted in urine, with over 90% of the drug excreted as unchanged within 24 hours . The time to peak serum concentration is within 70 to 90 minutes . L-Cefadroxil has a half-life elimination of 1 to 2 hours, and this extends to 20 to 24 hours in renal failure . It has a protein binding of 20% .

Result of Action

The primary result of L-Cefadroxil’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, such as urinary tract infections, skin and skin structure infections, pharyngitis, and tonsillitis .

Action Environment

The action of L-Cefadroxil can be influenced by various environmental factors. Furthermore, the drug’s efficacy can be influenced by the specific strain of bacteria, as different strains may have varying levels of susceptibility to L-Cefadroxil .

Biochemical Analysis

Biochemical Properties

L-Cefadroxil, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis by L-Cefadroxil leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Cellular Effects

L-Cefadroxil exerts its effects on various types of cells, primarily bacterial cells. By inhibiting cell wall synthesis, L-Cefadroxil causes bacterial cell lysis, effectively killing the bacteria . This makes L-Cefadroxil effective in treating bacterial infections .

Molecular Mechanism

The molecular mechanism of action of L-Cefadroxil involves binding to PBPs within the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . It is possible that L-Cefadroxil interferes with an autolysin inhibitor, further promoting cell lysis .

Temporal Effects in Laboratory Settings

The effects of L-Cefadroxil in laboratory settings are time-dependent. The antibiotic is effective against bacteria over a period of time, with its effects diminishing as the drug is metabolized and excreted

Dosage Effects in Animal Models

The effects of L-Cefadroxil in animal models vary with dosage At therapeutic doses, L-Cefadroxil is effective in treating bacterial infections At high doses, adverse effects may occur

Metabolic Pathways

L-Cefadroxil is minimally metabolized in the body and is excreted primarily by the kidney, with over 90% of the administered dose being recovered in the urine intact within 24 hours

Transport and Distribution

Transporters play an important role in the distribution of L-Cefadroxil within cells and tissues . The uptake of L-Cefadroxil in brain cells involves both the influx transporter PEPT2 and efflux transporters that can be inhibited by probenecid .

Subcellular Localization

Given its mode of action, it is likely that L-Cefadroxil localizes to the bacterial cell wall where it binds to PBPs

Properties

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGTKLJZSQCCD-FIXISWKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162806
Record name Cefadroxil anhydrous, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144790-28-3
Record name Cefadroxil anhydrous, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144790283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefadroxil anhydrous, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFADROXIL ANHYDROUS, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N128E9PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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